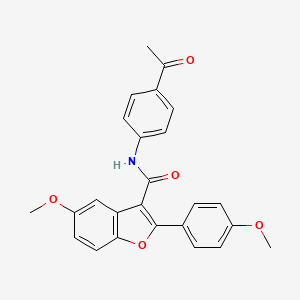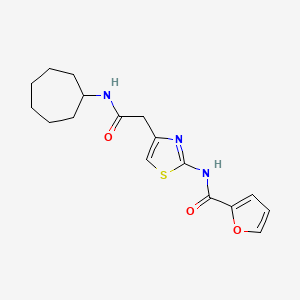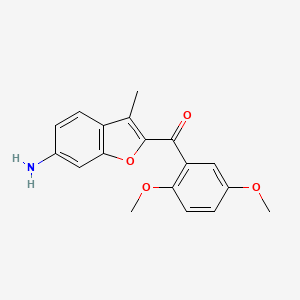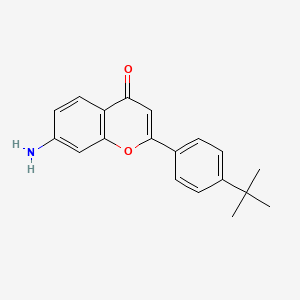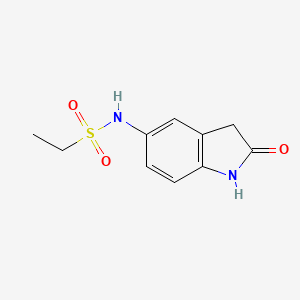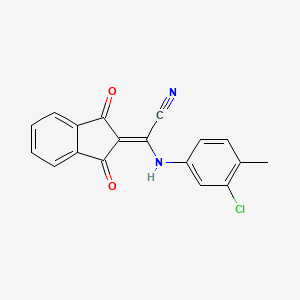![molecular formula C18H8ClF3N2O2 B7789457 2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7789457.png)
2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile” involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high yields. Industrial methods may also include continuous flow processes and automation to enhance efficiency .
化学反应分析
Types of Reactions: Compound “2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens, acids, and bases are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Compound “2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of compound “2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .
相似化合物的比较
Compound A: Shares structural similarities but differs in its functional groups.
Compound B: Exhibits similar reactivity but has distinct applications.
Compound C: Has comparable properties but is used in different industrial processes .
Uniqueness: Compound “2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile” stands out due to its specific combination of properties, making it particularly valuable in certain applications. Its unique reactivity and stability under various conditions contribute to its widespread use in research and industry .
属性
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF3N2O2/c19-13-6-5-9(7-12(13)18(20,21)22)24-14(8-23)15-16(25)10-3-1-2-4-11(10)17(15)26/h1-7,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUCEKIEFSQWLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
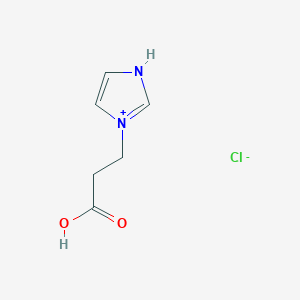
![7'-hydroxy-8'-[(2-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789384.png)
![7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789388.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B7789397.png)
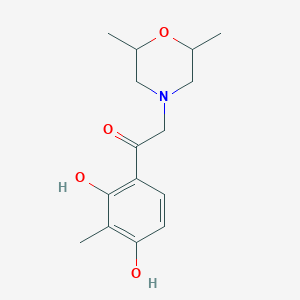
![4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B7789405.png)
![4-{[ethyl(2-hydroxyethyl)amino]methyl}-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7789409.png)
![6-methyl-3-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one](/img/structure/B7789420.png)
